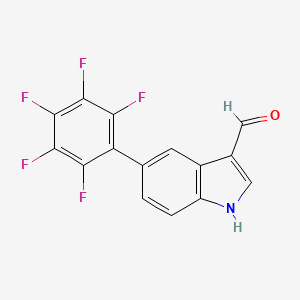

5-(2,3,4,5,6-Pentafluorophenyl)-1H-indole-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(2,3,4,5,6-Pentafluorophenyl)-1H-indole-3-carbaldehyde is a chemical compound characterized by the presence of a pentafluorophenyl group attached to an indole ring, which is further substituted with a carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,3,4,5,6-Pentafluorophenyl)-1H-indole-3-carbaldehyde typically involves the reaction of 2,3,4,5,6-pentafluorobenzaldehyde with indole derivatives under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the formation of the indole ring and subsequent attachment of the pentafluorophenyl group .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .

Types of Reactions:

Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

Oxidation: 5-(2,3,4,5,6-Pentafluorophenyl)-1H-indole-3-carboxylic acid.

Reduction: 5-(2,3,4,5,6-Pentafluorophenyl)-1H-indole-3-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that 5-(2,3,4,5,6-pentafluorophenyl)-1H-indole-3-carbaldehyde exhibits promising anticancer properties. Studies have shown that derivatives of this compound can selectively inhibit cancer cell proliferation. For instance, the compound has been investigated for its potential to target specific pathways involved in tumor growth and metastasis. The presence of the pentafluorophenyl group enhances its lipophilicity and bioavailability, making it a candidate for further development in cancer therapeutics .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various strains of bacteria and fungi. Its effectiveness is attributed to the ability of the indole moiety to interact with microbial cell membranes and disrupt their integrity. This property is crucial for developing new antibiotics in an era where antibiotic resistance is a growing concern .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its aldehyde functional group allows for various reactions such as nucleophilic additions and condensation reactions. Researchers have utilized this compound to synthesize more complex indole derivatives that exhibit enhanced biological activity .

Catalytic Applications

The compound has been employed in catalytic reactions due to its ability to stabilize transition states. It has been used in various catalytic systems that facilitate the formation of carbon-carbon bonds and other functional groups. The unique electronic properties imparted by the pentafluorophenyl group make it an effective catalyst in organic transformations .

Materials Science

Fluorescent Materials

Due to its distinct electronic properties, this compound has found applications in the development of fluorescent materials. These materials are essential in various applications including bioimaging and sensor technology. The fluorescence properties can be tuned by modifying the substituents on the indole ring or the pentafluorophenyl group .

Polymeric Composites

The incorporation of this compound into polymeric matrices has been explored to enhance material properties such as thermal stability and mechanical strength. Its fluorinated nature contributes to improved chemical resistance and durability of the resulting composites .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Properties |

|---|---|---|

| Medicinal Chemistry | Anticancer agents, Antimicrobial agents | Selective inhibition of cell growth |

| Organic Synthesis | Building block for complex molecules | Versatile reactivity due to aldehyde |

| Catalytic applications | Stabilizes transition states | |

| Materials Science | Fluorescent materials | Tunable fluorescence |

| Polymeric composites | Enhanced thermal stability |

Case Studies

- Anticancer Activity Study : A study published in a peer-reviewed journal demonstrated that derivatives of 5-(2,3,4,5,6-pentafluorophenyl)-1H-indole-3-carbaldehyde showed significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways .

- Synthesis of Indole Derivatives : Researchers successfully synthesized a series of indole derivatives using 5-(2,3,4,5,6-pentafluorophenyl)-1H-indole-3-carbaldehyde as a precursor. These derivatives exhibited enhanced activity against resistant bacterial strains .

- Fluorescent Sensor Development : A recent project focused on developing a fluorescent sensor for detecting environmental pollutants using this compound as a core component. The sensor demonstrated high sensitivity and selectivity towards specific pollutants .

Mechanism of Action

The mechanism of action of 5-(2,3,4,5,6-Pentafluorophenyl)-1H-indole-3-carbaldehyde often involves interactions with nucleophilic sites in biological molecules. The electron-withdrawing nature of the pentafluorophenyl group enhances the reactivity of the indole ring, facilitating various biochemical interactions. Molecular targets may include enzymes and receptors involved in cellular signaling pathways .

Comparison with Similar Compounds

- 2,3,4,5,6-Pentafluorobenzaldehyde

- 2,3,4,5,6-Pentafluorophenylacetic acid

- 2,3,4,5,6-Pentafluorophenylacetone

Comparison: 5-(2,3,4,5,6-Pentafluorophenyl)-1H-indole-3-carbaldehyde is unique due to the presence of both the indole ring and the pentafluorophenyl group, which confer distinct electronic and steric properties.

Biological Activity

5-(2,3,4,5,6-Pentafluorophenyl)-1H-indole-3-carbaldehyde is a compound of significant interest due to its potential biological activities. Its structure combines an indole moiety with a highly fluorinated phenyl group, which may influence its reactivity and interactions with biological systems. This article reviews the biological activity of this compound based on diverse research findings, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The compound can be synthesized through various methods involving the reaction of indole derivatives with fluorinated phenyl groups. The synthesis typically involves the use of specific reagents and conditions that promote the formation of the indole-carbaldehyde structure while ensuring the incorporation of fluorine atoms.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, Schiff bases derived from indole-3-carbaldehyde have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The introduction of fluorine atoms may enhance the lipophilicity and membrane permeability of these compounds, potentially increasing their antimicrobial efficacy .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties. Studies have shown that indole derivatives can inhibit cancer cell proliferation by targeting key signaling pathways involved in tumor growth. For example, certain indole-based compounds have been reported to inhibit the STAT3 pathway and induce apoptosis in cancer cells. The presence of the pentafluorophenyl group may enhance these effects by increasing binding affinity to target proteins .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes critical for microbial survival and cancer cell metabolism.

- Disruption of Membrane Integrity : The lipophilic nature of fluorinated compounds can disrupt bacterial membranes or alter cancer cell membrane dynamics.

- Modulation of Signaling Pathways : Indole derivatives can modulate various signaling pathways that regulate cell growth and apoptosis.

Case Studies

Several case studies highlight the biological activity of indole derivatives:

- Antimicrobial Efficacy : A study evaluated a series of indole derivatives for their antibacterial properties against clinical isolates. The results indicated that compounds with fluorinated substituents exhibited enhanced activity compared to their non-fluorinated counterparts.

- Anticancer Screening : Another investigation focused on the effects of indole-based compounds on human cancer cell lines. The study found that specific derivatives significantly reduced cell viability in breast and colon cancer models.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(2,3,4,5,6-pentafluorophenyl)-1H-indole-3-carbaldehyde?

The compound can be synthesized via formylation of the indole core using POCl3 and DMF (Vilsmeier-Haack reaction). For example, 4-fluoro-1H-indole-3-carbaldehyde was prepared by treating 4-fluoroindole with POCl3 and DMF under controlled conditions . The pentafluorophenyl group is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, leveraging the electron-deficient nature of pentafluorobenzene derivatives. Purification typically involves column chromatography (silica gel) or recrystallization .

Q. How is the structure of this compound validated experimentally?

X-ray crystallography is the gold standard for structural confirmation. For example, a related indole-3-carbaldehyde derivative was resolved using single-crystal X-ray diffraction (Mo-Kα radiation, SHELXL refinement), confirming bond lengths and angles . Spectroscopic methods include:

- ¹H/¹³C NMR : Distinct peaks for the aldehyde proton (~10 ppm) and fluorinated aromatic signals.

- IR : Stretching frequencies for C=O (~1680 cm⁻¹) and C-F (~1200 cm⁻¹).

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak .

Q. What are the key reactivity patterns of the aldehyde group in this compound?

The aldehyde group participates in condensation reactions (e.g., formation of Schiff bases with amines) and nucleophilic additions. For instance, reactions with dipyrromethanes yield expanded porphyrins like [26]hexaphyrins, useful in supramolecular chemistry . Fluorine substituents enhance electrophilicity, enabling regioselective cross-coupling or cyclization reactions .

Advanced Research Questions

Q. How can computational methods elucidate reaction mechanisms involving this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and intermediates. For example, the electrophilic substitution mechanism at the pentafluorophenyl ring can be studied using Fukui indices to predict reactivity sites . Molecular docking (AutoDock Vina) evaluates binding affinities for biological targets like β-tubulin, as seen in pentafluorophenyl-containing anticancer agents .

Q. What challenges arise in crystallographic studies due to the compound’s fluorine content?

High fluorine density causes weak electron density maps and anisotropic displacement parameters. SHELXL’s TWIN/BASF commands mitigate twinning issues, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–F⋯H contacts) . Low-temperature data collection (100 K) improves resolution for heavy-atom refinement .

Q. How does this compound interact with biological targets in drug discovery?

The pentafluorophenyl group enhances lipophilicity and target binding via π-stacking or hydrophobic interactions. In vitro assays (e.g., tubulin polymerization inhibition) are used to evaluate anticancer activity, as demonstrated for structurally similar sulfonamides . Fluorescence-based assays track cellular uptake, leveraging the indole core’s intrinsic fluorescence .

Q. What strategies address regioselectivity in functionalizing the pentafluorophenyl ring?

The 2,3,4,5,6-pentafluorophenyl group is meta-directing, favoring substitutions at the para position relative to the indole attachment. Directed ortho-metalation (DoM) with LDA or Grignard reagents enables selective derivatization, as shown in bromopentafluorobenzene synthesis . Computational Mulliken charges guide site-specific modifications .

Q. How are spectral data contradictions resolved in characterizing derivatives?

Discrepancies in NMR shifts (e.g., deshielded aldehyde protons due to fluorine’s electronegativity) are addressed via deuterated solvent comparisons (DMSO-d6 vs. CDCl3) and 2D-COSY/HMBC experiments . Dynamic NMR spectroscopy detects conformational exchange in flexible derivatives .

Q. What methods identify biological targets for this compound in phenotypic screening?

Chemical proteomics (e.g., affinity chromatography coupled with LC-MS/MS) identifies binding partners. Photoaffinity labeling with a diazirine-modified analog captures transient interactions. CRISPR-Cas9 knockout libraries validate target pathways .

Q. How is this compound applied in synthesizing macrocyclic architectures?

Condensation with dipyrromethanes under acid catalysis yields expanded porphyrins (e.g., [26]hexaphyrins), characterized by UV-Vis (Soret band ~400 nm) and cyclic voltammetry (redox-active properties) . Host-guest studies assess anion binding using ¹⁹F NMR titration .

Properties

Molecular Formula |

C15H6F5NO |

|---|---|

Molecular Weight |

311.21 g/mol |

IUPAC Name |

5-(2,3,4,5,6-pentafluorophenyl)-1H-indole-3-carbaldehyde |

InChI |

InChI=1S/C15H6F5NO/c16-11-10(12(17)14(19)15(20)13(11)18)6-1-2-9-8(3-6)7(5-22)4-21-9/h1-5,21H |

InChI Key |

YAHQGKLRZCBYLS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C3=C(C(=C(C(=C3F)F)F)F)F)C(=CN2)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.